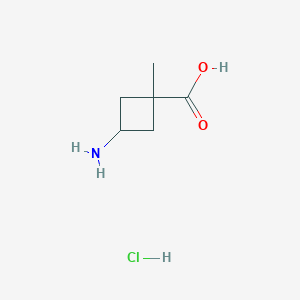![molecular formula C28H25N3O4S B2994578 6-乙酰-2-(2-苯基喹啉-4-甲酰胺)-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸乙酯 CAS No. 864858-05-9](/img/structure/B2994578.png)
6-乙酰-2-(2-苯基喹啉-4-甲酰胺)-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 2-Phenylquinoline-4-Carboxylic Acid . These types of compounds have been studied extensively in the development of anticancer drugs .
Molecular Structure Analysis
The molecular structure of a similar compound, ethyl 2-phenylquinoline-4-carboxylate, is available . It has a molecular formula of C18H15NO2 and a molecular weight of 277.32 .Physical And Chemical Properties Analysis
For a similar compound, ethyl 2-phenylquinoline-4-carboxylate, the melting point is 58-59 °C, the predicted boiling point is 441.5±33.0 °C, and the predicted density is 1.172±0.06 g/cm3 .科学研究应用
Scientific Research Applications of Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Pharmaceutical Research: Potential Therapeutic Agent: This compound has been explored for its potential therapeutic applications. Due to its structural complexity, it may interact with various biological targets, offering a broad spectrum of pharmacological activities. For instance, related compounds have shown calcium channel blockade properties, which could be beneficial in treating cardiovascular diseases .
Biochemical Studies: Enzyme Inhibition: The compound’s ability to act as an enzyme inhibitor makes it valuable for biochemical research. It could serve as a lead compound for the development of new small molecule inhibitors that target specific enzymes involved in disease pathways .
Chemical Synthesis: Intermediate for Complex Molecules: In synthetic chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its multifaceted structure allows for various chemical modifications, enabling the creation of a diverse library of new compounds.
Material Science: Organic Semiconductor Precursor: The conjugated system within the compound’s structure suggests potential applications in material science, particularly as a precursor for organic semiconductors. These materials are crucial for developing flexible electronic devices.
Neuroscience: Study of Neurotransmitter Processes: Given its potential to modulate ion channels, this compound could be instrumental in neuroscience research, particularly in studying neurotransmitter release and uptake mechanisms, which are vital in understanding neurological disorders.
Molecular Biology: Gene Expression Modulation: The compound may also find applications in molecular biology, where it could be used to modulate gene expression. Its ability to interact with DNA or RNA could lead to new insights into gene regulation.
Toxicology: Assessment of Cytotoxicity: In toxicological studies, the compound could be used to assess cytotoxic effects on various cell lines. This is essential for determining the safety profile of new drug candidates.
Computational Chemistry: Molecular Docking Studies: Finally, in computational chemistry, this compound could be used in molecular docking studies to predict binding affinities and interactions with biological targets, aiding in the rational design of drugs .
作用机制
Target of Action
It’s known that quinoline derivatives have been extensively studied for their biological activities, including their potential as histone deacetylase (hdac) inhibitors . HDACs are a group of enzymes that play a crucial role in the regulation of gene expression and are considered potential therapeutic targets for various diseases, including cancer .
Mode of Action
It’s known that quinoline derivatives can interact with their targets (like hdacs) by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in the acetylation levels of histone proteins, which can significantly contribute to the modulation of cellular functions and activities .
Biochemical Pathways
It’s known that the inhibition of hdacs can affect various cellular pathways, including those involved in cell cycle regulation, apoptosis, and differentiation . The downstream effects of these changes can include alterations in gene expression and cellular function .
Result of Action
The inhibition of hdacs can lead to changes in gene expression, which can result in various cellular effects, including alterations in cell growth, differentiation, and apoptosis .
未来方向
属性
IUPAC Name |
ethyl 6-acetyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-35-28(34)25-20-13-14-31(17(2)32)16-24(20)36-27(25)30-26(33)21-15-23(18-9-5-4-6-10-18)29-22-12-8-7-11-19(21)22/h4-12,15H,3,13-14,16H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNQQPMIEJMLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(3-methy lbutyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2994497.png)
![Ethyl 4-Hydroxy-1-[(pivaloyloxy)methyl]cyclohexanecarboxylate](/img/structure/B2994498.png)

![3-methyl-N-{6-[4-(piperidin-1-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide](/img/structure/B2994500.png)

![Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2994504.png)
![2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2994506.png)
![N-(3,4-dimethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2994508.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2994512.png)

